molecular formula C27H22N4O5 B2890215 (Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534585-83-6

(Z)-ethyl 2-((furan-2-carbonyl)imino)-5-oxo-1-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2890215
CAS RN: 534585-83-6
M. Wt: 482.496
InChI Key: GWTIOHPKCHGOTG-OLFWJLLRSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a furan ring, a pyrimidine ring, and a carboxylate ester. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and pyrimidine rings are aromatic, which could contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, furan rings can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a carboxylate ester could make the compound polar and potentially soluble in polar solvents .

Future Directions

Given the interesting structure of this compound, future research could explore its potential applications in various fields. For example, it could be studied for potential medicinal properties, given that many compounds with similar structures exhibit biological activity .

properties

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5/c1-2-35-27(34)20-17-19-23(28-22-12-6-7-14-30(22)26(19)33)31(15-13-18-9-4-3-5-10-18)24(20)29-25(32)21-11-8-16-36-21/h3-12,14,16-17H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTIOHPKCHGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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